Efficient cross-coupling of aryl/alkenyl triflates with acyclic secondary alkylboronic acids†
Organic & Biomolecular Chemistry Pub Date: 2017-11-13 DOI: 10.1039/C7OB02531A
Abstract
Aryl–secondary alkyl cross-coupling with aryl sulfonate esters as coupling partners remains a significant challenge. Efficient cross-coupling between aryl/alkenyl triflates and acyclic secondary alkylboronic acids is realized for the first time to provide a series of sterically congested acyclic secondary alkyl arenes/olefins in good to excellent yields. The employment of sterically bulky P,PO ligand L1/L2 is crucial for the high yields and selectivities. The method has enabled a concise and 4-step synthesis of a key intermediate of male contraceptive agent and PAF antagonist gossypol.

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Journal Name:Organic & Biomolecular Chemistry
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CAS no.: 68551-17-7